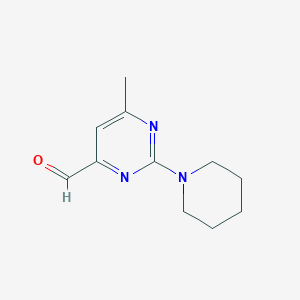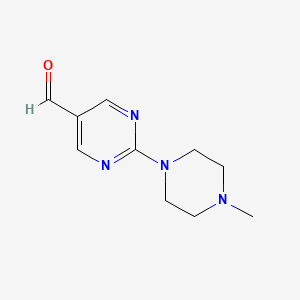
6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
“6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid” is a chemical compound . It is a derivative of pyridinecarboxylic acid . The IUPAC name for this compound is 6-chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of “6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid” is C7H6ClNO2S . The InChI code for this compound is 1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid” is 203.65 . It is a solid at room temperature .
Applications De Recherche Scientifique
Synthesis Techniques
- An innovative method for synthesizing aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids involves using methyl 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carboxylates. This method shows the potential for producing various derivatives, demonstrating the versatility of 6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid in synthesis processes (Pratap et al., 2007).
Chemical Reactions and Transformations
- Research shows the utility of 6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid in various chemical transformations. For instance, its derivatives can undergo reactions like intramolecular cyclization, as demonstrated in the synthesis of specific esters and other complex molecules (Remizov et al., 2019).
Crystal Structure and Computational Studies
- The compound has been a subject in crystal structure analysis and computational studies, highlighting its importance in understanding molecular configurations and interactions. These studies provide insights into the stability and tautomeric forms of its derivatives (Shen et al., 2012).
Medicinal Chemistry and Pharmacological Studies
- While avoiding specific drug use and dosage details, it's noteworthy that derivatives of 6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid have been evaluated for their anti-TB activity, demonstrating the compound's potential in medicinal chemistry (Klimešová et al., 2012).
Industrial Applications
- The compound has applications in the industrial sector, particularly in the production of various pyridine derivatives. Its reactivity and the ability to form complexes with other chemicals enhance its utility in industrial chemistry (Kumar & Babu, 2009).
Propriétés
IUPAC Name |
6-chloro-2-methylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOIJWVAYFEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)




![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)

![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)


![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)
